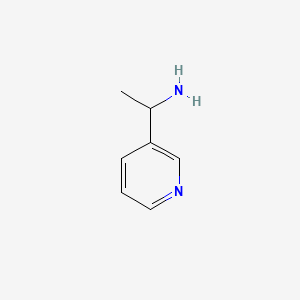

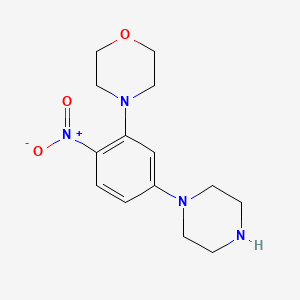

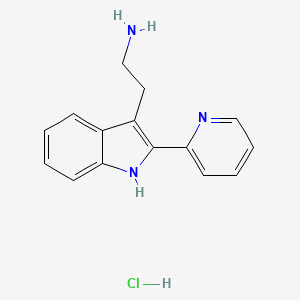

![molecular formula C11H9ClN2O2S2 B1303675 Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 338760-67-1](/img/structure/B1303675.png)

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

描述

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides started from 4-chlorobenzoic acid and involved multiple steps including esterification, hydrazination, salt formation, and cyclization . These methods could potentially be adapted for the synthesis of Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined by single-crystal X-ray diffraction and showed that the compound crystallized in the orthorhombic space group . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which provides insights into the electronic properties of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions. The intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate led to the formation of a thioketene intermediate, which underwent further cyclization . Additionally, the reactivity of the sulfur atom in thiadiazole compounds allows for further functionalization, such as alkylation .

Physical and Chemical Properties Analysis

The physicochemical properties of thiadiazole derivatives, such as solubility and chemical stability, are important for their potential applications. Complex formation with metal ions like Cu(II), Co(II), and Ni(II) has been studied for ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which could be relevant for Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate as well . The vibrational analysis of these compounds provides information about their molecular structure and bonding characteristics .

科学研究应用

Antimicrobial Activity

Thiadiazole derivatives, including compounds similar to Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, have been extensively studied for their antimicrobial properties. They demonstrate significant activity against various microbial strains, which makes them promising candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists to design more effective and safer agents (Alam, 2018).

Antioxidant Capacity

Research on the antioxidant capacity of thiadiazole derivatives highlights the potential of these compounds in mitigating oxidative stress-related damage. The ABTS/PP decolorization assay, a method to evaluate antioxidant capacity, can be applied to study the effectiveness of thiadiazole compounds, including Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, in scavenging free radicals (Ilyasov et al., 2020).

Synthesis Methods

Novel synthesis methods for thiadiazole derivatives, including Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate, have been developed to improve yield, purity, and selectivity. These methods are crucial for producing pharmaceutical impurities and standard impurities used in further studies (Saini et al., 2019).

Biological Activity

The saturated five-membered thiazolidines and their derivatives, which are closely related to thiadiazole compounds, show diverse pharmacological activities. They are used in probe design and have diverse therapeutic and pharmaceutical applications. The synthesis and applications of these derivatives are important for developing new drug candidates with improved activity (Sahiba et al., 2020).

安全和危害

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.

未来方向

The future research directions for this compound would depend on its intended use or biological activity. For example, if it shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties.

属性

IUPAC Name |

ethyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMQTEYOAVHDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178511 | |

| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate | |

CAS RN |

338760-67-1 | |

| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338760-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[(4-chlorophenyl)thio]-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

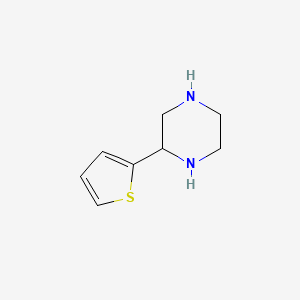

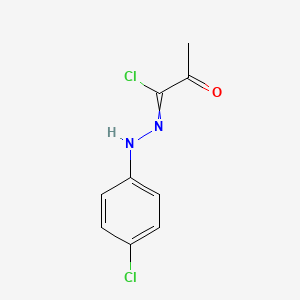

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

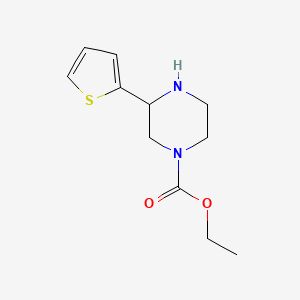

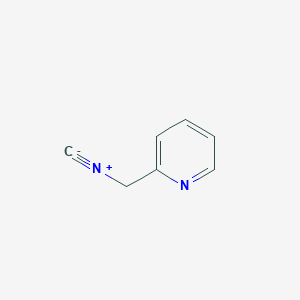

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

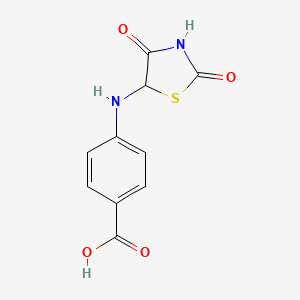

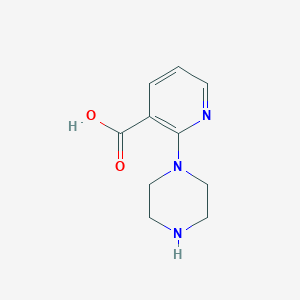

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)